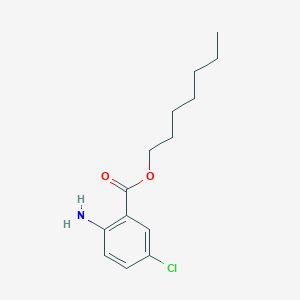
Anthranilic acid, 5-chloro-, heptyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, 5-chloro-, heptyl ester is a chemical compound that belongs to the class of carboxylic acid esters. It is commonly used in scientific research applications due to its unique properties and potential benefits in various fields.
Mecanismo De Acción
The mechanism of action of Anthranilic acid, 5-chloro-, heptyl ester is not well understood. However, it is believed to act by inhibiting the growth of cancer cells and microorganisms. It may also have anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
Anthranilic acid, 5-chloro-, heptyl ester has been shown to have potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms. It may also have anti-inflammatory properties. However, further research is needed to fully understand its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Anthranilic acid, 5-chloro-, heptyl ester in lab experiments include its potential antitumor and antimicrobial activity. It is also relatively easy to synthesize. However, its mechanism of action is not well understood, and further research is needed to fully understand its effects on the human body.
Direcciones Futuras
There are several future directions for research on Anthranilic acid, 5-chloro-, heptyl ester. One potential direction is to further investigate its potential antitumor and antimicrobial activity. Another potential direction is to study its anti-inflammatory properties. Additionally, further research is needed to fully understand its mechanism of action and its effects on the human body.
Métodos De Síntesis
The synthesis of Anthranilic acid, 5-chloro-, heptyl ester involves the reaction of 5-chloroanthranilic acid with heptyl alcohol. The reaction is catalyzed by an acid catalyst and carried out under reflux conditions. The product is then purified using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Anthranilic acid, 5-chloro-, heptyl ester has been used in various scientific research applications. It is commonly used as a starting material for the synthesis of other compounds. It has been used in the synthesis of 5-chloroanthranilic acid derivatives, which have potential antitumor activity. It has also been used in the synthesis of heptyl esters of other carboxylic acids, which have been shown to have potential antimicrobial activity.
Propiedades
Número CAS |
18189-09-8 |
|---|---|
Nombre del producto |
Anthranilic acid, 5-chloro-, heptyl ester |
Fórmula molecular |
C14H20ClNO2 |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
heptyl 2-amino-5-chlorobenzoate |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-9-18-14(17)12-10-11(15)7-8-13(12)16/h7-8,10H,2-6,9,16H2,1H3 |
Clave InChI |
JBBXMSNYFQZXJW-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=C(C=CC(=C1)Cl)N |
SMILES canónico |
CCCCCCCOC(=O)C1=C(C=CC(=C1)Cl)N |
Otros números CAS |
18189-09-8 |
Sinónimos |
Anthranilic acid, 5-chloro-, heptyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



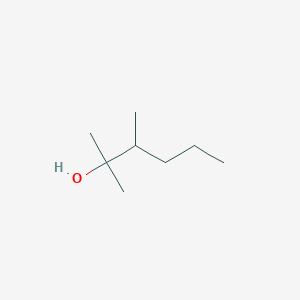
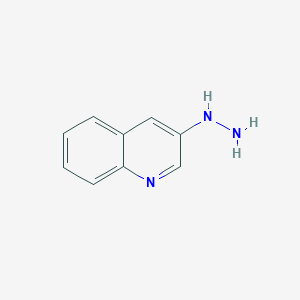
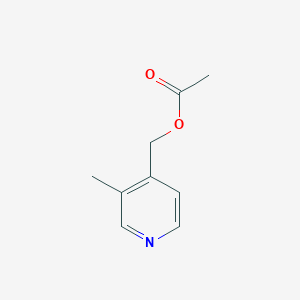
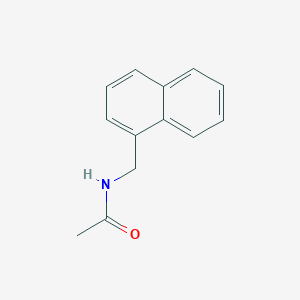
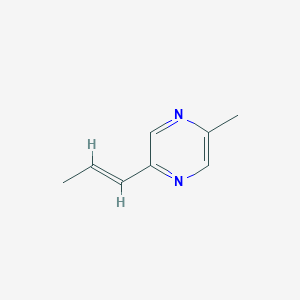
![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)
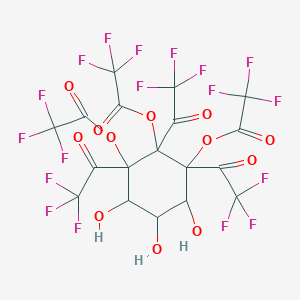
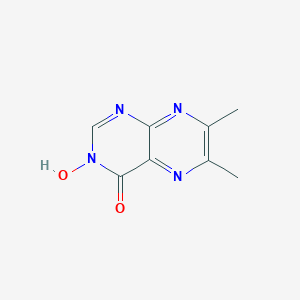
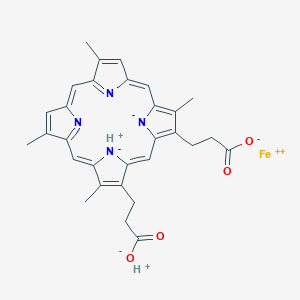
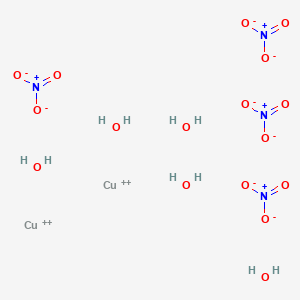
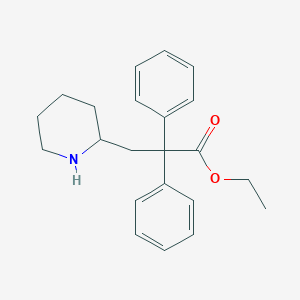

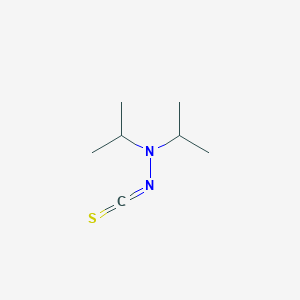
![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)